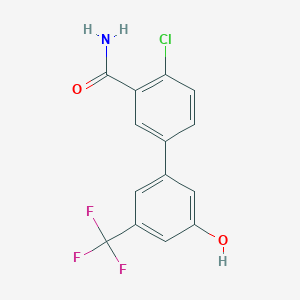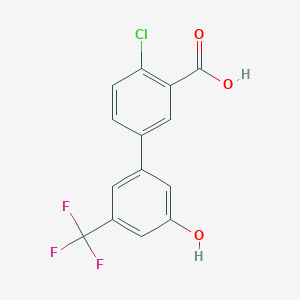
5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol, 95% (5-TFMP-3-TFMP), is a synthetic molecule commonly used in scientific research. It is a white powder with a melting point of 162-163 °C and a boiling point of >300 °C. It is soluble in most organic solvents and is stable in aqueous solutions. 5-TFMP-3-TFMP has a wide range of applications in scientific research due to its unique chemical structure and properties.
Applications De Recherche Scientifique
5-TFMP-3-TFMP has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds such as antibiotics, antifungals, and anti-inflammatory agents. It has also been used in the synthesis of polymers and other materials for use in biomedical applications. 5-TFMP-3-TFMP has also been used in organic synthesis and drug discovery.
Mécanisme D'action
The mechanism of action of 5-TFMP-3-TFMP is not yet fully understood. However, it is believed to act as an electrophile in organic synthesis and can react with nucleophiles such as amines and thiols to form covalent bonds. It can also act as a catalyst in certain reactions, promoting the formation of desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TFMP-3-TFMP are not yet fully understood. However, it is known to be non-toxic and non-irritating. It has been shown to have no mutagenic or carcinogenic effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-TFMP-3-TFMP in laboratory experiments is its stability in aqueous solutions. It is also relatively non-toxic and non-irritating, making it safe for use in laboratory settings. However, it can be difficult to obtain in large quantities, and its reactivity can vary depending on the reaction conditions.
Orientations Futures
There are many potential future directions for 5-TFMP-3-TFMP research. These include further investigation into its mechanism of action and its biochemical and physiological effects. It could also be used in the development of new materials or drugs. Additionally, further research into its synthesis and reactivity could lead to improved methods for its production and use.
Méthodes De Synthèse
5-TFMP-3-TFMP can be synthesized in a two-step process. First, 4-trifluoromethoxyphenol is reacted with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the intermediate, 4-trifluoromethoxyphenyl trifluoromethanesulfonate. This intermediate is then reacted with 3-trifluoromethylphenol in the presence of a base to form 5-TFMP-3-TFMP.
Propriétés
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O2/c15-13(16,17)10-5-9(6-11(21)7-10)8-1-3-12(4-2-8)22-14(18,19)20/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLJBFLNQSWKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686736 |
Source


|
| Record name | 4'-(Trifluoromethoxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261576-46-8 |
Source


|
| Record name | 4'-(Trifluoromethoxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














